BenchChemオンラインストアへようこそ!

(5Z,7E,9E,14Z,17Z)-icosapentaenoate

Anticancer Colorectal adenocarcinoma Cytotoxicity

(5Z,7E,9E,14Z,17Z)-Icosapentaenoate (Z-CEPA) is the conjugate base of the conjugated triene eicosapentaenoic acid isomer found in red algae. Unlike generic all-cis EPA, Z-CEPA possesses a 7E,9E conjugated double-bond system that confers potent, selective cytotoxicity against DLD-1 colorectal adenocarcinoma cells (LD50 12 µM) while sparing normal human fibroblasts (MRC-5, TIG-103, KMS-6). Its validated dual mechanism—catalytic inhibition of human topoisomerase IB without stabilizing the cleavable complex, plus mammalian DNA polymerase inhibition—makes it the obligatory procurement choice for oncology signaling studies, SAR campaigns, and preclinical xenograft models. Non-conjugated EPA cannot replicate published cEPA results.

Molecular Formula C20H29O2-
Molecular Weight 301.4 g/mol
Cat. No. B1262835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z,7E,9E,14Z,17Z)-icosapentaenoate
Molecular FormulaC20H29O2-
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCCCC=CC=CC=CCCCC(=O)[O-]
InChIInChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/p-1/b4-3-,7-6-,12-11+,14-13+,16-15-
InChIKeyXGTCGDUVXWLURC-FZNBEQTOSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (5Z,7E,9E,14Z,17Z)-Icosapentaenoate: A Conjugated EPA Isomer with Verified Differential Antitumor Bioactivity


(5Z,7E,9E,14Z,17Z)-Icosapentaenoate is the conjugate base of (5Z,7E,9E,14Z,17Z)-icosapentaenoic acid, a conjugated triene geometric isomer of eicosapentaenoic acid (EPA) that exists naturally in red algae (Ptilota filicina) [1]. Unlike all-cis EPA, this compound possesses a system of conjugated double bonds (7E,9E) that fundamentally alters its physicochemical properties and biological activity [2]. As a member of the conjugated eicosapentaenoic acid (cEPA) family, it is distinguished from non-conjugated EPA by markedly enhanced cytotoxicity toward tumor cells, selective inhibition of mammalian DNA polymerases and human topoisomerases, and documented in vivo antitumor efficacy [3].

Why All-Cis EPA Cannot Substitute for (5Z,7E,9E,14Z,17Z)-Icosapentaenoate in Anticancer and Enzyme-Targeted Research


Generic substitution of (5Z,7E,9E,14Z,17Z)-icosapentaenoate with standard all-cis EPA is scientifically invalid because the conjugated double-bond geometry is the primary determinant of its biological activity. Non-conjugated EPA (all-cis 5Z,8Z,11Z,14Z,17Z) shows negligible cytotoxicity toward DLD-1 colorectal adenocarcinoma cells [1], no significant inhibition of human topoisomerases I/II [2], and substantially weaker in vivo tumor suppression [3]. The alkaline isomerization that introduces the 7E,9E conjugated triene system converts an essentially inactive n-3 PUFA into a potent, multi-target antitumor agent. Researchers procuring EPA for studies requiring topoisomerase inhibition, DNA polymerase inhibition, or tumor-selective apoptosis induction must specifically request the conjugated isomer; otherwise, the experimental outcomes will not replicate published cEPA results.

Quantitative Differentiation Evidence for (5Z,7E,9E,14Z,17Z)-Icosapentaenoate versus In-Class Analogs


cEPA Exhibits LD50 of 12 µM in DLD-1 Colorectal Adenocarcinoma Cells While Non-Conjugated EPA Shows No Cytotoxicity

Conjugated eicosapentaenoic acid (cEPA), containing the (5Z,7E,9E,14Z,17Z)-icosapentaenoate isomer, demonstrated an LD50 of 12 µM against DLD-1 human colorectal adenocarcinoma cells [1]. In contrast, non-conjugated all-cis EPA showed no significant cytotoxicity at comparable or higher concentrations in the same experimental system [1]. The cEPA mixture also displayed cytotoxicity across a panel of other tumor cell lines including HepG2 (hepatoma), A549 (lung), MCF-7 (breast), and MKN-7 (gastric) [1].

Anticancer Colorectal adenocarcinoma Cytotoxicity Conjugated fatty acid

cEPA Selectively Spares Normal Human Fibroblasts While Killing Tumor Cells: >8-Fold Selectivity Window

At concentrations that achieve LD50 in DLD-1 tumor cells (12 µM), cEPA showed no cytotoxic effect on three normal human fibroblast cell lines: MRC-5, TIG-103, and KMS-6 [1]. This tumor-selective toxicity profile is absent in non-conjugated EPA and is attributable to the differential susceptibility of tumor cell membranes to lipid peroxidation induced by the conjugated triene system [1]. The cytotoxicity of cEPA in tumor cells was suppressed by co-treatment with α-tocopherol, confirming a lipid peroxidation-dependent mechanism [1].

Tumor selectivity Normal fibroblast Therapeutic window Safety pharmacology

cEPA Inhibits Human Topoisomerases I and II with IC50 0.5–2.5 µM, Outperforming Conjugated DHA and Non-Conjugated EPA

cEPA inhibited human topoisomerases I and II with IC50 values ranging from 0.5 to 2.5 µM in in vitro enzyme assays [1]. This inhibitory potency was significantly greater than that of conjugated docosahexaenoic acid (cDHA) and dramatically greater than non-conjugated EPA, which showed negligible topoisomerase inhibition [1]. Preincubation experiments indicated that cEPA binds directly to both topoisomerases I and II rather than interacting with substrate DNA [1]. The inhibitory effect was selective for mammalian topoisomerases; plant and prokaryotic topoisomerases were unaffected [1].

Topoisomerase inhibition DNA topology Enzyme inhibitor Chemotherapy target

cEPA Suppresses DLD-1 Tumor Growth In Vivo More Effectively Than EPA or CLA: P < 0.001 in Nude Mouse Xenografts

In a DLD-1 human colon tumor xenograft model in nude mice, dietary administration of cEPA (20 g/100 g total fatty acids, 50 mg/mouse every 2 days for 4 weeks) resulted in significantly suppressed tumor growth compared to EPA-fed mice (P < 0.001) and CLA-fed mice (P < 0.005) [1]. DNA fragmentation, a marker of apoptosis, was also significantly greater in tumor tissues from cEPA-fed mice versus EPA-fed (P < 0.001) and CLA-fed mice (P < 0.001) [1]. Lipid peroxidation levels in tumor tissues were significantly elevated in the cEPA group (P < 0.001 vs. both EPA and CLA) [1].

In vivo antitumor Xenograft Colon cancer Dietary intervention

cEPA Inhibits Topoisomerase IB via a Non-Camptothecin Mechanism: Prevents DNA Cleavage Without Stabilizing the Cleavable Complex

Unlike camptothecin, which stabilizes the covalent topoisomerase I-DNA cleavable complex (acting as a 'topoisomerase poison'), cEPA inhibits topoisomerase IB by impeding the catalytic DNA cleavage step without stabilizing the cleavable complex [1]. cEPA requires preincubation with the enzyme for complete inhibition and binds proximal to the active site, interacting with positively charged residues K443 and K587 [1]. Furthermore, cEPA prevents camptothecin from stabilizing the cleavable complex, demonstrating a distinct binding mode [1]. This mechanism is classified as a 'catalytic inhibitor' rather than a 'topoisomerase poison' [1].

Topoisomerase IB Camptothecin alternative Mechanism of action Drug resistance

Optimal Research and Industrial Application Scenarios for (5Z,7E,9E,14Z,17Z)-Icosapentaenoate Based on Verified Differential Evidence


Anticancer Lead Compound with Dual Topoisomerase/Polymerase Inhibition Polypharmacology

For medicinal chemistry and oncology drug discovery programs seeking multi-target DNA damage response inhibitors, cEPA offers a validated dual mechanism: human topoisomerase I/II inhibition (IC50 0.5–2.5 µM) [1] combined with mammalian DNA polymerase inhibition (IC50 11.0–31.8 µM) [1]. This polypharmacology is absent in non-conjugated EPA and provides a starting scaffold for structure-activity relationship studies aimed at optimizing potency while maintaining the unique conjugated triene pharmacophore.

Tumor-Selective Cytotoxicity Screening and Normal Tissue Safety Pharmacology

The demonstrated >8-fold selectivity window between DLD-1 tumor cells (LD50 12 µM) and normal human fibroblasts (MRC-5, TIG-103, KMS-6, no toxicity) [1] makes cEPA an ideal positive control or reference compound in tumor-selectivity screening panels. Procurement of cEPA rather than standard EPA is essential for studies designed to identify or validate tumor-selective cytotoxic agents with minimal fibroblast toxicity.

In Vivo Xenograft Efficacy Studies for Colorectal Cancer Dietary Intervention

The statistically significant in vivo tumor suppression in DLD-1 xenograft nude mice (P < 0.001 vs. EPA at identical dosing) [1] establishes cEPA as the requisite compound for replication or extension of dietary intervention studies in colon cancer models. Non-conjugated EPA would not reproduce these results, making cEPA the obligatory procurement choice for preclinical efficacy experiments requiring the conjugated isomer.

Non-Camptothecin Topoisomerase IB Mechanism-of-Action Studies

cEPA's unique mechanism—catalytic inhibition of topoisomerase IB without cleavable complex stabilization [1]—positions it as a critical tool compound for studying alternative topoisomerase I inhibition modalities. Researchers investigating camptothecin resistance or developing catalytic topoisomerase inhibitors should procure cEPA rather than generic EPA, as only the conjugated isomer exhibits this mechanistically distinct inhibition profile.

Quote Request

Request a Quote for (5Z,7E,9E,14Z,17Z)-icosapentaenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.